

Quinolactacin A1 as a potential lead compound for drug discovery

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Compound of Interest

Compound Name: Quinolactacin A1

Cat. No.: B10814155

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Quinolactacin A1: A Promising Scaffold for Novel Drug Discovery

Application Notes and Protocols

Quinolactacin A1, a member of the quinolone- γ -lactam hybrid family of natural products, has emerged as a significant lead compound in the search for new therapeutic agents. Isolated from fungi of the *Penicillium* genus, this small molecule has demonstrated a range of biological activities, including the inhibition of acetylcholinesterase (AChE) and tumor necrosis factor- α (TNF- α) production.^{[1][2][3][4]} Its unique chemical architecture and multifaceted bioactivity make it a compelling starting point for medicinal chemistry campaigns targeting neurodegenerative diseases, inflammatory disorders, and microbial infections.

Biological Activities and Potential Therapeutic Applications

Quinolactacin A1 and its analogs have been shown to modulate key biological pathways implicated in various diseases:

- **Acetylcholinesterase (AChE) Inhibition:** Quinolactacins A1 and A2 have been identified as inhibitors of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.^[3] This activity suggests their potential for the development of therapeutics for Alzheimer's disease and other neurological conditions characterized by cholinergic deficits.

- **TNF- α Inhibition:** Quinolactacin A is a known inhibitor of TNF- α production.[2][5] TNF- α is a pro-inflammatory cytokine that plays a central role in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. By suppressing TNF- α , **Quinolactacin A1** could serve as a scaffold for novel anti-inflammatory drugs.
- **Anti-Biofilm Activity:** The related compound, quinolactacin-H, has demonstrated potent activity against the formation of *Pseudomonas aeruginosa* biofilms.[5][6] This bacterium is a notorious opportunistic pathogen, and its ability to form biofilms contributes significantly to its resistance to conventional antibiotics. The anti-biofilm properties of the quinolactacin scaffold highlight its potential in combating chronic and recurrent bacterial infections.
- **Other Activities:** Various quinolactacins have also exhibited insecticidal, anti-plasmodial, and cytotoxic activities, indicating a broad spectrum of biological effects that warrant further investigation.[1][4]

Quantitative Data Summary

The following table summarizes the reported quantitative data for **Quinolactacin A1** and its related compounds.

Compound	Activity	Assay	Result	Reference
(S)-quinolactacin-H	Anti-biofilm	<i>P. aeruginosa</i> biofilm growth	IC50: 16.7 μ M	[5][7]
(R)-quinolactacin-H	Anti-biofilm	<i>P. aeruginosa</i> biofilm growth	IC50: 24.5 μ M	[5][7]
Quinolactacide	Insecticidal	Green peach aphid mortality	88% at 250 ppm	[1]
Quinolactacide	Insecticidal	Green peach aphid mortality	100% at 500 ppm	[1]
Quinolactacide	Insecticidal	Diamondback moth mortality	42% at 500 ppm	[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research on **Quinolactacin A1**.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for determining acetylcholinesterase activity.

Materials:

- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (0.1 M, pH 8.0)
- **Quinolactacin A1** (test compound)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **Quinolactacin A1** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add 25 μ L of 15 mM ATCI, 125 μ L of 3 mM DTNB in buffer, and 50 μ L of buffer.
- Add 25 μ L of the test compound solution at various concentrations.
- Initiate the reaction by adding 25 μ L of 0.2 U/mL AChE solution.
- The final reaction mixture should contain 1.5 mM ATCI, 0.3 mM DTNB, 0.02 U/mL AChE, and the test compound at the desired concentrations.
- Incubate the plate at 37°C and measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

- The rate of reaction is determined by the change in absorbance per minute.
- Calculate the percentage of inhibition for each concentration of **Quinolactacin A1** compared to a control without the inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TNF- α Inhibition Assay in Macrophages

This protocol describes the measurement of TNF- α production in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages or macrophage-like cell lines (e.g., J774.1).

Materials:

- Murine peritoneal macrophages or J774.1 cells
- RPMI-1640 medium supplemented with 10% FBS
- Lipopolysaccharide (LPS) from E. coli
- **Quinolactacin A1** (test compound)
- TNF- α ELISA kit
- 24-well cell culture plates

Procedure:

- Seed the macrophages in a 24-well plate at a density of 5×10^5 cells/well and allow them to adhere overnight.
- Prepare various concentrations of **Quinolactacin A1** in the culture medium.
- Pre-treat the cells with the different concentrations of **Quinolactacin A1** for 1 hour.
- Stimulate the cells with LPS at a final concentration of 1 $\mu\text{g/mL}$ for 4-6 hours.
- Collect the cell culture supernatants.

- Measure the concentration of TNF- α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
- Determine the cell viability using an appropriate assay (e.g., MTT assay) to exclude cytotoxic effects of the compound.
- Calculate the percentage of TNF- α inhibition for each concentration of **Quinolactacin A1** compared to the LPS-stimulated control without the compound.
- Determine the IC₅₀ value from the dose-response curve.

Pseudomonas aeruginosa Biofilm Inhibition Assay

This protocol utilizes the crystal violet staining method to quantify biofilm formation.

Materials:

- *Pseudomonas aeruginosa* (e.g., PAO1 strain)
- Luria-Bertani (LB) broth
- **Quinolactacin A1** (test compound)
- 96-well flat-bottomed polystyrene microtiter plates
- Crystal violet solution (0.1% w/v)
- Ethanol (95%)
- Microplate reader

Procedure:

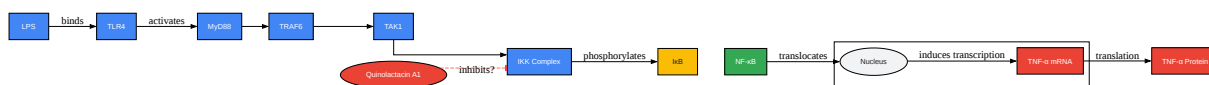
- Grow an overnight culture of *P. aeruginosa* in LB broth.
- Dilute the overnight culture 1:100 in fresh LB broth.
- Add 100 μ L of the diluted bacterial suspension to each well of a 96-well plate.

- Add 100 μ L of **Quinolactacin A1** at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a growth control (no compound).
- Incubate the plate at 37°C for 24 hours without shaking.
- After incubation, carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).
- Add 125 μ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
- Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
- Dry the plate completely.
- Solubilize the bound crystal violet by adding 200 μ L of 95% ethanol to each well.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of biofilm inhibition and determine the IC50 value.

Visualizations

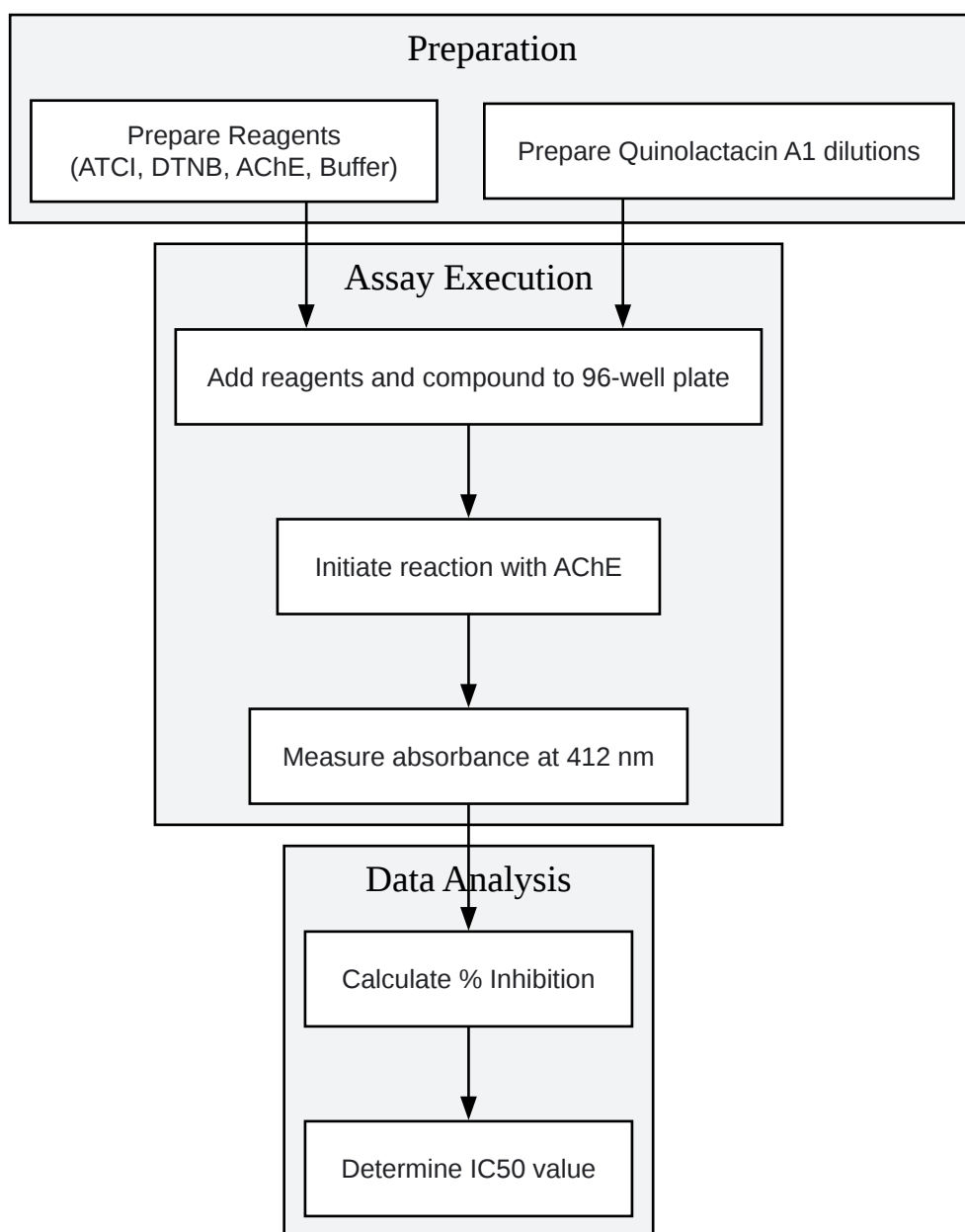
Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key concepts related to the study of **Quinolactacin A1**.



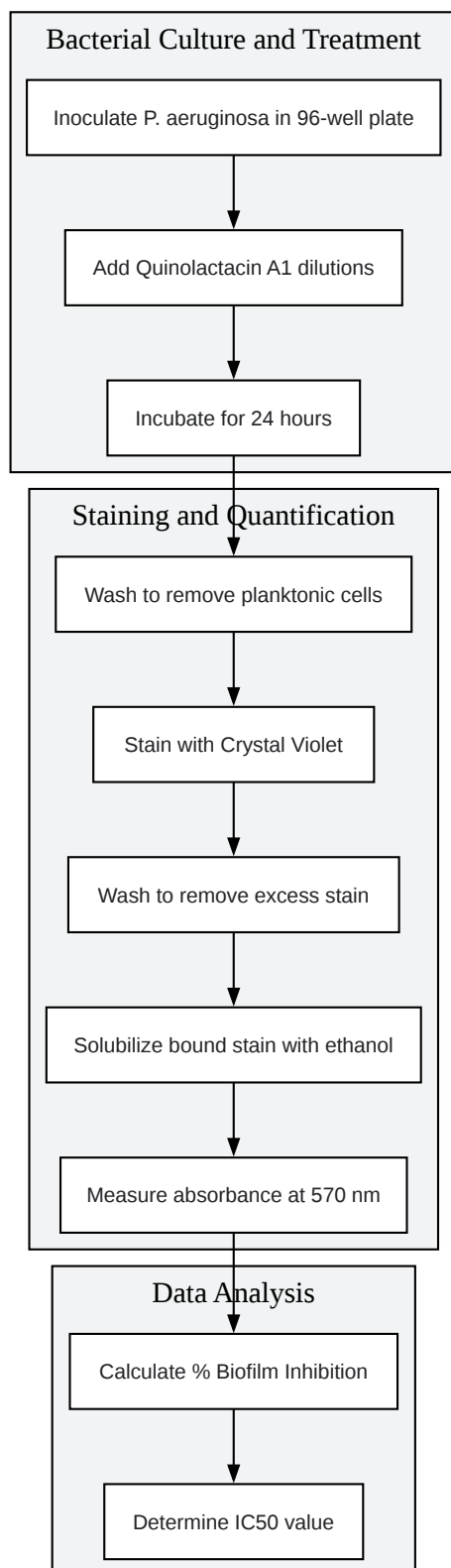
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Caption: Putative TNF- α signaling pathway and potential inhibition by **Quinolactacin A1**.



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Caption: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.



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